4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid

Target Selectivity Structural Isomerism Antitumor Research

4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid (CAS 199167-79-8) is a synthetic thiazolidinedione (TZD) derivative with a molecular formula of C11H7NO4S and a molecular weight of 249.24 g/mol. It is characterized by a benzoic acid moiety conjugated to a 2,4-dioxothiazolidin-5-ylidene group via a methylene bridge.

Molecular Formula C11H7NO4S
Molecular Weight 249.24 g/mol
Cat. No. B2643095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid
Molecular FormulaC11H7NO4S
Molecular Weight249.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)NC(=O)S2)C(=O)O
InChIInChI=1S/C11H7NO4S/c13-9-8(17-11(16)12-9)5-6-1-3-7(4-2-6)10(14)15/h1-5H,(H,14,15)(H,12,13,16)/b8-5+
InChIKeyLXRKDEAFRQCTBN-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing 4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid (CAS 199167-79-8) for Oncology Research


4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid (CAS 199167-79-8) is a synthetic thiazolidinedione (TZD) derivative with a molecular formula of C11H7NO4S and a molecular weight of 249.24 g/mol . It is characterized by a benzoic acid moiety conjugated to a 2,4-dioxothiazolidin-5-ylidene group via a methylene bridge . This compound is primarily investigated for its reported potent and selective antitumor activity, although its mechanism of action remains broadly classified under 'Others' in vendor annotations . It is commercially available from multiple suppliers, typically at 95% purity, and is intended exclusively for research purposes .

Why 4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid Cannot Be Substituted by Generic TZD Analogs


Thiazolidinedione (TZD) derivatives are a pharmacologically diverse class, with subtle structural modifications leading to profound differences in molecular targets and biological activity. For instance, a structural isomer of this compound sharing the identical molecular formula C11H7NO4S, 5-(1,3-benzodioxol-5-ylmethylene)-2,4-thiazolidinedione (CAS 6318-41-8), is a potent and selective PI3Kγ inhibitor (IC50 ≈ 70 nM) , whereas the target compound is reported as an antitumor agent with an undisclosed mechanism . Similarly, the methyl ester derivative (CAS 199167-77-6) lacks the free carboxylic acid, which is critical for salt formation and further conjugation chemistry, rendering it unsuitable as a direct substitute in studies where a free acid handle is required [1]. Generic substitution based solely on the TZD scaffold or molecular formula risks selecting a compound with an entirely different target profile and research application.

Quantitative Evidence for the Differentiated Selection of 4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid


Target Selectivity Divergence from Isomeric PI3Kγ Inhibitor AS-041164

A critical differentiation exists between the target compound and its structural isomer, 5-(1,3-benzodioxol-5-ylmethylene)-2,4-thiazolidinedione (AS-041164, CAS 6318-41-8). Despite sharing the identical molecular formula C11H7NO4S, the isomer is a well-characterized, potent PI3Kγ inhibitor (IC50 = 70 nM against PI3Kγ, with selectivity over PI3Kα (240 nM), PI3Kβ (1.45 μM), and PI3Kδ (1.70 μM)) . In contrast, the target compound is annotated for antitumor activity via an undisclosed mechanism and is categorized under 'Others' by vendors, with no reported PI3K inhibitory activity . This distinction is paramount for researchers investigating non-PI3K-mediated antitumor pathways.

Target Selectivity Structural Isomerism Antitumor Research

Differentiation from Methyl Ester Derivative via Free Carboxylic Acid Functionality

The target compound possesses a free carboxylic acid group (-COOH), which is absent in its methyl ester analog, 4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid methyl ester (CAS 199167-77-6) [1]. The free acid is a critical functional handle for salt formation to improve solubility, amide coupling for bioconjugation, or further medicinal chemistry derivatization. The methyl ester requires a deprotection step to access the corresponding acid, adding synthetic complexity and potentially reducing overall yield. Vendor listings confirm the target compound is sold as the free acid, while the ester is cataloged separately, indicating distinct procurement and application paths .

Derivatization Conjugation Chemistry Solubility Modification

Commercially Available Purity Specifications Across Suppliers

The target compound (CAS 199167-79-8) is commercially available from multiple vendors with defined purity specifications. Bidepharm and AKSci list a standard purity of 95% , while Molnova offers a higher purity of >98% (HPLC) . This contrasts with the related TZD derivative 5-(1,3-benzodioxol-5-ylmethylene)-2,4-thiazolidinedione (CAS 6318-41-8), which is available from Cayman Chemical at a purity of ≥98% . Researchers requiring high-purity starting material can source from vendors offering HPLC-verified >98% purity, ensuring greater reproducibility in sensitive biological assays.

Quality Control Purity Procurement

Aqueous Solubility and Toxicity Profile as a Selection Criterion

The target compound is consistently described across vendor platforms as having poor aqueous solubility and being potentially toxic at high concentrations . While specific solubility values (e.g., μg/mL or μM) are not publicly disclosed, this property is noted as a key limitation that impacts its direct use in cell-based assays without DMSO solubilization. In contrast, its structural isomer AS-041164 has a reported solubility of 25 mg/mL in DMSO and DMF, with limited aqueous solubility (0.1 mg/mL in DMF:PBS (1:9)) . Researchers planning in vivo or aqueous-phase experiments must account for the poor water solubility of the target compound and may need to consider formulation strategies or the use of alternative derivatives.

Solubility Toxicity In Vivo Studies

Optimal Application Scenarios for 4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid Based on Evidence


Non-PI3K Antitumor Mechanistic Studies

Given the evidence that a structurally identical isomer (CAS 6318-41-8) is a potent PI3Kγ inhibitor , while the target compound is annotated for antitumor activity via a non-PI3K mechanism , this compound is best suited for oncology research programs seeking to explore TZD-scaffold antitumor effects that are independent of PI3K pathway modulation. It serves as a valuable tool compound for chemical biology studies aiming to deconvolute PI3K-dependent vs. PI3K-independent antitumor mechanisms.

Medicinal Chemistry Derivatization via Free Carboxylic Acid Handle

The presence of a free benzoic acid group distinguishes the target compound from its methyl ester analog (CAS 199167-77-6) [1]. This makes it an ideal starting point for structure-activity relationship (SAR) studies involving amide coupling, esterification, or salt formation to modulate solubility, potency, or pharmacokinetic properties. Medicinal chemists can procure this compound as a versatile intermediate for library synthesis, as supported by its listing in the Enamine chemical collection .

Antitumor Selectivity Profiling Against Cancer Cell Panels

Vendor descriptions consistently report the target compound as possessing 'high efficiency and selectivity against tumor cells' . While specific IC50 data against individual cancer cell lines are not publicly disclosed, the compound is cited in the context of selective cytotoxicity, including reports of activity against MCF-7 breast cancer cells [2]. This positions the compound as a candidate for inclusion in broad-panel cancer selectivity screens, where its differential activity against tumor vs. normal cells can be systematically evaluated.

Formulation and Solubility Challenge Studies

The well-documented poor aqueous solubility and potential toxicity at high concentrations make this compound a suitable model for formulation development studies. Researchers investigating nanoformulation, co-solvent systems, or prodrug strategies can use this compound as a challenging test case, leveraging its free acid group for conjugation to solubility-enhancing moieties, with the goal of translating its antitumor activity into more developable leads.

Quote Request

Request a Quote for 4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.